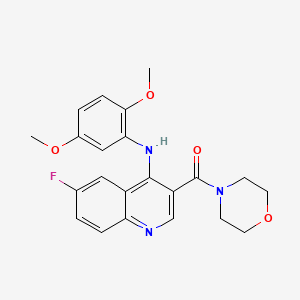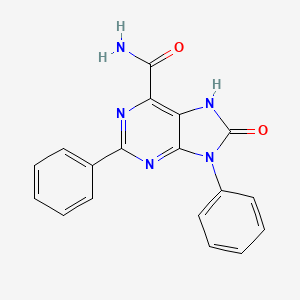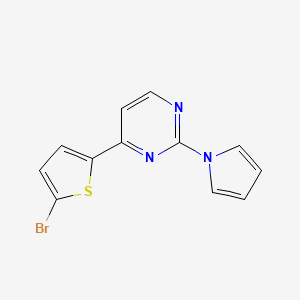
(5-(4-Fluorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(4-Fluorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of (5-(4-Fluorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione involves the modulation of the activity of certain neurotransmitter receptors such as the serotonin and dopamine receptors. It has been shown to act as a partial agonist at the serotonin 5-HT1A receptor and as an antagonist at the dopamine D2 receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have anxiolytic and antidepressant effects in animal models, indicating its potential therapeutic applications in the treatment of anxiety and depression.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (5-(4-Fluorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione in lab experiments is its high potency and selectivity for certain neurotransmitter receptors. This makes it a useful tool for studying the mechanism of action of certain drugs and for identifying potential drug targets. However, one of the main limitations is its potential toxicity and side effects, which need to be carefully monitored in lab experiments.
Future Directions
There are several future directions for the study of (5-(4-Fluorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione. One direction is the further investigation of its potential therapeutic applications in the treatment of anxiety and depression. Another direction is the development of new drugs based on the structure of this compound with improved efficacy and fewer side effects. Additionally, the use of this compound as a tool for studying the mechanism of action of certain drugs and for identifying potential drug targets is also a promising future direction.
Synthesis Methods
The synthesis method of (5-(4-Fluorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione involves the reaction of 4-phenylpiperazine and 5-(4-fluorophenyl)furan-2-carboxylic acid, followed by the addition of thionyl chloride. The resulting product is then purified using column chromatography.
Scientific Research Applications
(5-(4-Fluorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione has been extensively studied for its potential applications in various fields such as neuroscience, medicinal chemistry, and drug discovery. In neuroscience, it has been shown to modulate the activity of certain neurotransmitter receptors, leading to potential therapeutic applications in the treatment of neurological disorders such as depression and anxiety. In medicinal chemistry, it has been used as a lead compound for the development of new drugs with improved efficacy and fewer side effects. In drug discovery, it has been used as a tool to study the mechanism of action of certain drugs and to identify potential drug targets.
properties
IUPAC Name |
[5-(4-fluorophenyl)furan-2-yl]-(4-phenylpiperazin-1-yl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2OS/c22-17-8-6-16(7-9-17)19-10-11-20(25-19)21(26)24-14-12-23(13-15-24)18-4-2-1-3-5-18/h1-11H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFIQKVPKGAFGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=S)C3=CC=C(O3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromo-2-fluorophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B2699345.png)




![1-(2-fluorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2699354.png)


![N-(3,4-dichlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2699359.png)


![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B2699364.png)

